2-Furoyl isothiocyanate

Overview

Description

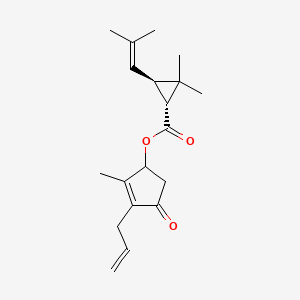

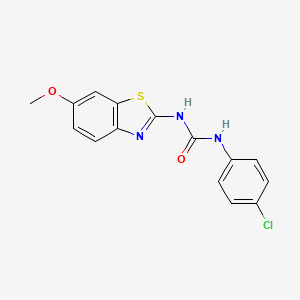

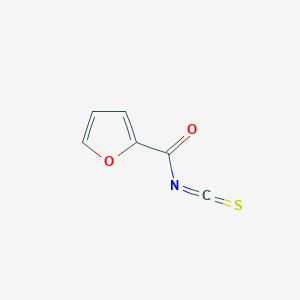

2-Furoyl isothiocyanate is a chemical compound with the molecular formula C6H3NO2S and a molecular weight of 153.16 . It is used for research purposes and is not intended for diagnostic or therapeutic use .

Synthesis Analysis

Isothiocyanates, including this compound, can be synthesized through various methods. One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction was carried out under the protection of nitrogen and mild conditions . Another method involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2 followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Chemical Reactions Analysis

Isothiocyanates, including this compound, are known to react with water molecules and hydroxides in neutral and alkaline solutions . They can also chemically react with both amino and thiol groups, yielding various conjugates .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Its stability and reactivity can depend on the polarity of different solvents .

Mechanism of Action

Target of Action

Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They have been shown to modulate a large number of cancer-related targets or pathways, including the inhibition of CYP enzymes and the induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2) .

Mode of Action

Once inside the cells, isothiocyanates engage in a reaction with glutathione, catalyzed by the enzyme glutathione S-transferase (GST) . This interaction can lead to various changes in the cell, depending on the specific isothiocyanate and the cellular context.

Biochemical Pathways

Isothiocyanates have been found to affect several biochemical pathways. They can modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage activity . The pivotal mechanism driving isothiocyanate bioactivity involves the activation of molecular pathways regulated by the transcription factors nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1) .

Pharmacokinetics

For example, nearly 90% of orally administered allyl isothiocyanate, a related compound, is absorbed .

Result of Action

The molecular and cellular effects of isothiocyanates’ action are diverse and depend on the specific compound and the cellular context. They have been shown to have anticarcinogenic, anti-inflammatory, and antioxidative properties . They can inhibit tumor cell growth and have antidiabetic properties, cardioprotective effects, and other advantageous health impacts .

Action Environment

The action of isothiocyanates can be influenced by various environmental factors. For example, the activation of glucosinolates into their active metabolites, isothiocyanates, takes place when plants are exposed to various stressors such as infections or mechanical damage

Advantages and Limitations for Lab Experiments

2-Furoyl isothiocyanate has several advantages for lab experiments. It is a highly specific and sensitive fluorescent tag that can be used for the detection of low concentrations of biomolecules. This compound is also relatively easy to use and can be conjugated with antibodies and other biomolecules. However, this compound has several limitations. It is prone to photobleaching, which can limit its use in long-term experiments. This compound can also be affected by pH and other environmental factors, which can affect its fluorescence.

Future Directions

There are several future directions for the use of 2-Furoyl isothiocyanate in scientific research. One area of future research is the development of new conjugation methods for this compound. New conjugation methods could improve the stability and specificity of this compound conjugates. Another area of future research is the development of new applications for this compound. This compound could be used in the study of new signaling pathways and protein interactions. This compound could also be used in the development of new diagnostic tools for disease detection. Overall, this compound has many potential applications in scientific research and is a valuable tool for the study of biomolecules.

Scientific Research Applications

2-Furoyl isothiocyanate has various applications in scientific research. It is widely used as a fluorescent tag for labeling proteins, DNA, and other biomolecules. This compound is also used in immunoassays for the detection of antigens and antibodies. It can be conjugated with antibodies to create fluorescent probes for imaging and flow cytometry. This compound is also used in the study of cell signaling pathways and protein interactions.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Isothiocyanates, including 2-Furoyl isothiocyanate, exhibit various biological characteristics, such as antimicrobial, anti-inflammatory, and anticancer properties . They interact with various enzymes and proteins, including glutathione S-transferase (GST), which catalyzes a reaction with isothiocyanates once they are inside the cells .

Cellular Effects

Isothiocyanates, including this compound, have been shown to have diverse bioactivities, including anticarcinogenic, anti-inflammatory, and antioxidative properties . They influence cell function by modulating cell cycle regulators, inducing apoptosis, inhibiting nuclear factor kappa B (NF-ĸB), and inhibiting macrophage .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Isothiocyanates govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Dosage Effects in Animal Models

For instance, dietary phenethyl isothiocyanate reduced tumor size when given simultaneously with a carcinogen in a mouse model .

Metabolic Pathways

The primary metabolic pathway for isothiocyanates involves glutathione conjugation, leading to excretion in both urine and bile in the form of mercapturate . In the liver, the enzyme GST facilitates the addition of a glutathione (GSH) tail to isothiocyanates, forming an isothiocyanate-GSH complex .

properties

IUPAC Name |

furan-2-carbonyl isothiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO2S/c8-6(7-4-10)5-2-1-3-9-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQPDHJLKUOZTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374703 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80440-95-5, 26172-44-1 | |

| Record name | 2-Furoyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furan-2-carbonyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 80440-95-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of heterocyclic systems can be synthesized using 2-Furoyl Isothiocyanate?

A1: this compound acts as a versatile building block in organic synthesis. Research shows its ability to react with various nucleophilic reagents, leading to the formation of diverse heterocyclic compounds. These include five and six-membered rings such as 1,2,4-triazolines, thiadiazolidines, quinazolines, benzothiazoles, benzoxazoles, benzimidazoles, thiazolidines, and imidazolidines. []

Q2: Has this compound been explored for biological activities, such as antioxidant properties?

A3: Yes, recent research investigated the antioxidant potential of 1-(2-furoyl)thiourea derivatives synthesized from this compound. [] The study involved reacting this compound with various primary and secondary amines to generate a series of thiourea derivatives. [] These derivatives were then tested for their radical scavenging ability against DPPH (2,2-diphenyl-1-picrylhydrazyl), showcasing the potential of these compounds as antioxidants. []

Q3: Beyond antioxidant activity, are there other potential enzymatic targets for this compound derivatives?

A4: Researchers have used molecular docking studies to explore the inhibitory potential of 1-(2-furoyl)thiourea derivatives against Bacillus pasteurii urease. [] This computational approach suggests that these derivatives could interact with the enzyme's active site and potentially inhibit its activity. []

Q4: Have there been studies on the plant growth regulatory effects of this compound derivatives?

A5: Research on 1-Aroyl-4-(5-aryl-2-furoyl) thiosemicarbazides, synthesized from 5-aryl-2-furoyl isothiocyanate (a derivative of this compound), explored their potential as plant growth regulators. [] The study involved preliminary tests on rice and cucumber to assess the effects of these compounds on plant growth. []

Q5: What spectroscopic techniques are commonly used to characterize compounds derived from this compound?

A6: Researchers often employ a combination of spectroscopic techniques to confirm the structures of newly synthesized compounds derived from this compound. Commonly used techniques include Fourier-Transform Infrared Spectroscopy (FT-IR), proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. [, ] These methods provide information about functional groups, proton environments, and carbon skeletons, respectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 4-[(4-aminophenyl)azo]-](/img/structure/B3422539.png)

![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3422545.png)